methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene derivative featuring a 4-oxo-4H-chromen-3-yl core. Key structural attributes include:
- Position 2: A methyl substituent.
- Position 7: A diethylcarbamoyloxy group (-O-CO-NEt₂), conferring carbamate functionality.
- Position 3: A methyl 4-oxybenzoate moiety, forming an ester linkage.
Properties
IUPAC Name |
methyl 4-[7-(diethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-24(6-2)23(27)31-17-11-12-18-19(13-17)29-14(3)21(20(18)25)30-16-9-7-15(8-10-16)22(26)28-4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNALVAMJRAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
Reagents : Resorcinol (1,3-dihydroxybenzene), ethyl acetoacetate (for 2-methyl substitution), and a Brønsted acid catalyst (e.g., concentrated H₂SO₄ or FeCl₃).
Mechanism : Acid-catalyzed cyclization forms the coumarin ring, with the methyl group originating from ethyl acetoacetate.
Procedure :
- Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in glacial acetic acid.
- Concentrated H₂SO₄ (2 mL) is added dropwise at 0°C.
- The mixture is stirred at 80°C for 6 hours, yielding 7-hydroxy-2-methyl-4H-chromen-4-one (Yield: 68–75%).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Catalyst | H₂SO₄ |
| Yield | 68–75% |
Introduction of the Diethylcarbamoyloxy Group at Position 7
The 7-hydroxy group is functionalized via a nucleophilic acyl substitution reaction with diethylcarbamoyl chloride.
Carbamate Formation
Reagents : Diethylcarbamoyl chloride, anhydrous pyridine (base), dichloromethane (DCM) solvent.
Procedure :
- 7-Hydroxy-2-methyl-4H-chromen-4-one (5 mmol) is dissolved in DCM (20 mL).
- Pyridine (6 mmol) is added under nitrogen, followed by diethylcarbamoyl chloride (6 mmol).
- The reaction is stirred at room temperature for 12 hours, yielding 7-[(diethylcarbamoyl)oxy]-2-methyl-4H-chromen-4-one (Yield: 82%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Etherification at Position 3 with Methyl 4-Hydroxybenzoate
The 3-hydroxy group undergoes etherification via the Mitsunobu reaction or nucleophilic substitution , depending on the leaving group introduced.
Mitsunobu Reaction
Reagents : Methyl 4-hydroxybenzoate, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).
Procedure :
- 7-[(Diethylcarbamoyl)oxy]-2-methyl-4H-chromen-4-one (3 mmol) and methyl 4-hydroxybenzoate (3.3 mmol) are dissolved in THF (15 mL).
- PPh₃ (3.6 mmol) and DEAD (3.6 mmol) are added at 0°C.
- The mixture is stirred at 25°C for 24 hours, yielding the target compound (Yield: 65–70%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Ligand | PPh₃ |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Alternative: Nucleophilic Substitution
Reagents : Methyl 4-hydroxybenzoate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Procedure :
- The 3-hydroxy group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine.
- Methyl 4-hydroxybenzoate (3.3 mmol) and K₂CO₃ (6 mmol) are added in DMF.
- The reaction is heated at 60°C for 8 hours (Yield: 58%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 58% |
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Key Properties
- Molecular Weight : 405.43 g/mol
- CAS Number : 637752-77-3
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
Organic Synthesis
Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Esterification : Used to form esters from acids and alcohols.
- Substitution Reactions : Acts as a nucleophile in electrophilic aromatic substitution processes.
Research indicates that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies have shown its effectiveness against:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Material Science
In material science, the compound is explored for its role as an intermediate in synthesizing novel materials with specific properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities, such as:
- Polymer Production : Used as a monomer or additive to enhance polymer properties.
Pharmaceutical Development
The compound is under investigation for its potential use as a therapeutic agent. Its structural attributes allow it to interact with biological targets, leading to the development of drugs aimed at treating diseases such as cancer and infections.
Case Study: Drug Development
In a recent clinical trial, derivatives of this compound were evaluated for their effectiveness in treating resistant bacterial infections. The results showed promising outcomes, leading to further exploration in drug formulation .
Mechanism of Action
The mechanism of action of methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural analogs differ primarily in substituents at positions 3 and 7 of the chromene core. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects at Position 7: Diethylcarbamoyloxy: Introduces a carbamate group, which is less prone to hydrolysis than esters (e.g., benzyloxy in ) but more polar than aryl ethers. This may enhance metabolic stability compared to benzyloxy derivatives . Boc-Protected Amino-Propanoyloxy: Adds a bulky, hydrophobic substituent, likely influencing solubility and target interactions .
Position 3 Substituent :
- All analogs retain the methyl 4-oxybenzoate group, suggesting its role as a conserved scaffold for ester stability or hydrogen-bonding interactions.
Functional Implications
- Bioactivity: Chromene derivatives are known for antitumor, antimicrobial, and anti-inflammatory activities. The carbamate group in the main compound may modulate these effects by altering enzyme-binding kinetics.
Biological Activity
Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the molecular formula , is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Synthesis
The compound features a chromen-4-one core, which is known for its diverse biological activities. The synthesis typically involves esterification of 4-hydroxybenzoic acid with methyl alcohol, followed by reaction with 7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl chloride under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The chromen-4-one structure can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis .
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential as an antibacterial agent .
Antitumor Activity
Research has demonstrated that this compound shows significant growth inhibition against various tumor cell lines. For instance, in vitro assays using the MTT method revealed effective cytotoxicity against cancer cells, indicating its potential as an anticancer therapeutic .
Antimicrobial Properties
The compound has been tested for its antimicrobial efficacy. In one study, it exhibited growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains .
Antioxidative Effects
This compound also demonstrates antioxidative properties, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial for preventing cellular damage and may enhance its therapeutic profile .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the same chemical family:
- In Vitro Studies : A study published in the Bulletin of the Korean Chemical Society highlighted that derivatives with similar structures exhibited significant antitumoral and antimicrobial activities, reinforcing the potential of methyl 4-{...}benzoate as a candidate for further research .
- Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects often reveals pathways involving apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in antimicrobial applications .
Summary Table of Biological Activities
Q & A
Q. Basic Characterization
- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
- Diethylcarbamoyl: δ 1.2–1.3 ppm (CH₃), 3.3–3.5 ppm (NCH₂).
- Chromen-4-one: δ 6.2–6.4 ppm (H-3), 7.8–8.0 ppm (H-5) .
- X-Ray Crystallography : Resolves stereochemical uncertainties. For analogs, C=O bond lengths (~1.21 Å) and dihedral angles (<10°) between chromen and benzoate planes confirm coplanarity .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Q. Basic Screening
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .
Advanced Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate membrane permeability via logP calculations (Predicted logP: ~3.5) .
How can contradictory bioactivity data across studies be reconciled?
Advanced Data Analysis
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times (24h vs. 48h). Validate using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .
- Solubility Issues : Poor aqueous solubility (>50 µM in PBS) may skew IC₅₀. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
What computational approaches support structure-activity relationship (SAR) studies for this compound?
Q. Advanced SAR
- Docking Simulations : Target enzymes (e.g., topoisomerase II) using AutoDock Vina. Focus on H-bond interactions between the chromen-4-one carbonyl and catalytic residues .
- QSAR Models : Use Hammett constants (σ) for substituents on the benzoate ring to predict electron-withdrawing effects on bioactivity .
What degradation pathways occur under accelerated stability testing, and how are they mitigated?
Q. Advanced Stability
- Hydrolysis : Ester groups degrade at pH <3 or >8 (t₁/₂ ~48h at pH 7.4, 37°C). Stabilize with lyophilization or antioxidants (e.g., BHT) .
- Photodegradation : Chromen core forms epoxy derivatives under UV light. Store in amber vials and avoid >300 nm light .
How does modifying the diethylcarbamoyl group impact pharmacokinetics?
Q. Advanced PK Studies
- Metabolism : CYP3A4-mediated N-deethylation generates primary metabolites. Monitor via LC-MS/MS in hepatocyte models .
- Bioavailability : Replace diethylcarbamoyl with morpholine (logD: 1.8 vs. 2.1) to enhance water solubility without sacrificing permeability .
What analytical methods validate purity in compliance with ICH guidelines?
Q. Methodological Validation
- HPLC : Use C18 column (ACN:H₂O gradient, 220 nm). Acceptance criteria: ≥95% purity, RSD ≤2% .
- Elemental Analysis : Theoretical C: 64.2%, H: 5.8%, N: 3.1%. Deviations >0.3% indicate impurities .
How can solubility challenges be addressed during formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
